4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a 4-(tert-butyl)phenyl core linked to a 1,2,4-triazole-thioethyl-dihydroquinoline moiety. The thioether bridge (-S-) adds conformational flexibility, which may influence binding kinetics. Its synthesis likely involves coupling reactions using carbodiimide reagents (e.g., HBTU), as seen in related benzamide syntheses .
Properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-31(2,3)24-17-15-23(16-18-24)29(38)32-20-27-33-34-30(36(27)25-12-5-4-6-13-25)39-21-28(37)35-19-9-11-22-10-7-8-14-26(22)35/h4-8,10,12-18H,9,11,19-21H2,1-3H3,(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZVNXLPYCOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that combines elements of triazole and quinoline chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 557.69 g/mol. The structure features a tert-butyl group, a benzamide moiety, and a triazole ring linked to a quinoline derivative. This unique configuration may contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds containing triazole and quinoline structures exhibit significant anticancer activity. For instance, derivatives similar to the target compound have been shown to inhibit cell proliferation in various cancer cell lines. A study by Zhang et al. (2021) demonstrated that triazole derivatives can effectively induce apoptosis in tumor cells by disrupting mitochondrial function and activating caspase pathways.
The proposed mechanism involves the inhibition of specific kinases or enzymes involved in cancer cell signaling pathways. For example, the compound may act as an inhibitor of RET kinase, which is crucial for tumor growth and metastasis. In vitro studies have shown that related benzamide derivatives can inhibit RET activity, leading to reduced cell viability in RET-positive cancer cells .
Study 1: In Vitro Efficacy Against Cancer Cells
In a controlled study assessing the efficacy of related compounds against various cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 50 µM. The compound's ability to induce G1 phase arrest was also noted, suggesting a potential mechanism for its antitumor activity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis conducted on triazole-benzamide derivatives revealed that modifications at the phenyl ring significantly affect biological activity. Substituents such as fluorine or methoxy groups enhanced potency against certain cancer types while maintaining selectivity . This highlights the importance of structural optimization in developing effective anticancer agents.
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring in this compound may enhance its ability to inhibit fungal growth and bacterial infections. Studies have shown that similar triazole derivatives are effective against various pathogens, making this compound a candidate for further exploration in antifungal and antibacterial therapies .
Anticancer Properties
The incorporation of the 3,4-dihydroquinoline structure is noteworthy due to its established role in anticancer activity. Quinoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that the specific configuration of this compound may enhance its efficacy against certain cancer types .
Targeting Specific Biological Pathways
The compound's unique structure allows it to interact with specific biological targets, particularly those involved in cell signaling pathways related to cancer and inflammation. Its potential as a modulator of these pathways could lead to novel therapeutic strategies for diseases characterized by dysregulated signaling .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of drug candidates. This compound can serve as a lead structure for SAR studies aimed at enhancing its biological activity while minimizing toxicity. Variations in substituents on the benzamide and triazole rings can be systematically explored to develop more potent derivatives .
Synthesis and Characterization
Recent studies have focused on the synthesis of this compound through various methods, including condensation reactions involving quinoline derivatives and triazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structural integrity of synthesized compounds, paving the way for biological testing .
Biological Testing
In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing safer chemotherapeutic agents . Further animal model studies are necessary to evaluate pharmacokinetics and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Tyrosinase-Inhibiting Benzamides (): Key analogs: 9g, 9h, 9i, 9j (C₂₇H₂₄N₆OS₂ to C₂₈H₂₆N₆OS₂; MW: 512–526 g/mol). Shared features: Triazole core, benzamide backbone, and sulfur-containing linkages. Tyrosinase inhibitors in rely on thiazole-triazole interactions for enzyme inhibition, whereas the dihydroquinoline moiety in the target compound may engage with quinone-binding sites .
Antimicrobial Phenylthiazoles () :
- Key analogs : Compounds 19–24 (MW: 393–421 g/mol).
- Shared features : tert-Butyl phenyl group, heterocyclic cores (thiazole, pyrimidine).
- Divergence : The target compound uses a 1,2,4-triazole instead of thiazole/pyrimidine, which may reduce steric hindrance and enhance binding to eukaryotic targets (e.g., kinases) over bacterial enzymes .
SAHA-like Epigenetic Modulators (): Key analog: Aglaithioduline (~70% similarity to SAHA). Shared features: Hydrophobic tert-butyl groups and amide bonds. Divergence: The triazole-thioethyl-dihydroquinoline system in the target compound lacks the hydroxamate moiety critical for histone deacetylase (HDAC) inhibition, suggesting a different epigenetic mechanism .
Bioactivity and Pharmacokinetic Insights
- Tyrosinase Inhibition: Compounds in show IC₅₀ values in the micromolar range. The target compound’s dihydroquinoline group may enhance binding to tyrosinase’s copper-active site, though this requires experimental validation.
- Antimicrobial Activity : compounds exhibit MIC values of 2–8 µg/mL against multidrug-resistant bacteria. The target compound’s larger size (MW >500 g/mol) may limit bacterial uptake compared to smaller phenylthiazoles .
- Solubility and Stability: Like analogs, the target compound likely has moderate aqueous solubility (logP ~3–4) due to the tert-butyl group, but the dihydroquinoline may introduce pH-dependent solubility challenges.
Data Table: Comparative Analysis of Structural and Bioactive Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
